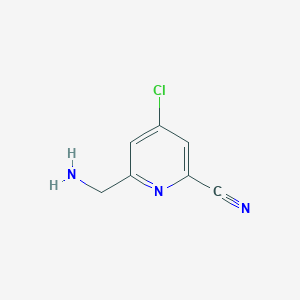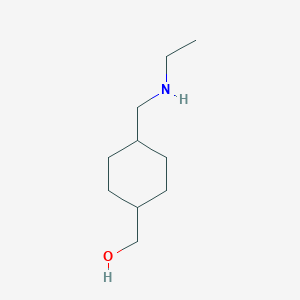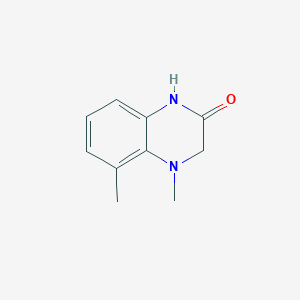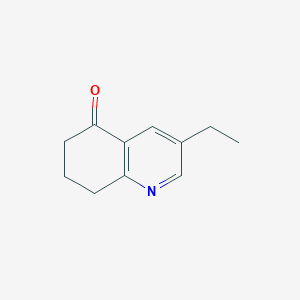
3-Ethyl-7,8-dihydroquinolin-5(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-7,8-dihydroquinolin-5(6H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an ethyl group at the third position and a ketone functional group at the fifth position, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-7,8-dihydroquinolin-5(6H)-one can be achieved through several methods:
-
Friedländer Synthesis: : This method involves the condensation of aniline derivatives with carbonyl compounds. For this compound, the reaction typically involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate under acidic or basic conditions, followed by cyclization.
-
Povarov Reaction: : This method involves the reaction of an aniline derivative with an aldehyde and an alkene. In this case, 2-aminobenzaldehyde, ethyl vinyl ether, and an appropriate aldehyde can be used to form the desired quinoline derivative.
Industrial Production Methods
Industrial production of this compound often involves optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and employing purification techniques such as crystallization or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-7,8-dihydroquinolin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (temperature, solvent, catalyst).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce 3-ethyl-7,8-dihydroquinolin-5-ol. Substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives.
Aplicaciones Científicas De Investigación
3-Ethyl-7,8-dihydroquinolin-5(6H)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders and infectious diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-7,8-dihydroquinolin-5(6H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, and ion channels. The compound’s quinoline core allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved vary depending on the specific biological context and target.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound of the quinoline family, lacking the ethyl and ketone groups.
2-Methylquinoline: A quinoline derivative with a methyl group at the second position.
5,6,7,8-Tetrahydroquinoline: A fully saturated quinoline derivative.
Uniqueness
3-Ethyl-7,8-dihydroquinolin-5(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the third position and the ketone group at the fifth position allows for unique interactions with biological targets and distinct reactivity in chemical synthesis.
Propiedades
Fórmula molecular |
C11H13NO |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
3-ethyl-7,8-dihydro-6H-quinolin-5-one |
InChI |
InChI=1S/C11H13NO/c1-2-8-6-9-10(12-7-8)4-3-5-11(9)13/h6-7H,2-5H2,1H3 |
Clave InChI |
VKEDEIGJPUFAKW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(CCCC2=O)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








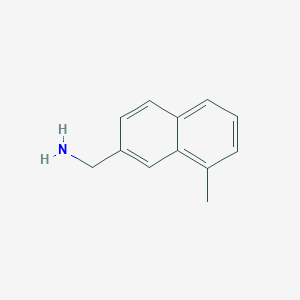

![(NZ)-N-[1-(2-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B11914309.png)
